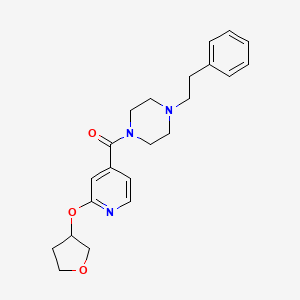

(4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone

Beschreibung

Eigenschaften

IUPAC Name |

[2-(oxolan-3-yloxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-22(19-6-9-23-21(16-19)28-20-8-15-27-17-20)25-13-11-24(12-14-25)10-7-18-4-2-1-3-5-18/h1-6,9,16,20H,7-8,10-15,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGFPUJPKJNUEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a tetrahydrofuran and pyridine structure, which is significant for its biological interactions. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is hypothesized to act as a modulator of serotonin and dopamine pathways, which are critical in regulating mood and behavior.

Key Mechanisms:

- Serotonergic Activity : The piperazine ring is known to interact with serotonin receptors, potentially influencing mood and anxiety levels.

- Dopaminergic Modulation : The phenethyl group may enhance dopaminergic signaling, which could be beneficial in treating disorders like schizophrenia or depression.

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters.

Biological Activity Overview

The following table summarizes the key biological activities observed for the compound based on current literature:

Case Studies

Several studies have evaluated the efficacy and safety profile of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone:

-

Study on Depression Models :

- In a controlled study involving mice subjected to chronic mild stress, administration of the compound resulted in a significant improvement in behavioral scores indicative of reduced depression-like symptoms. The study concluded that the compound may serve as a potential antidepressant candidate due to its serotonergic activity .

- Anxiety Reduction in Rodents :

- Neuroprotection Against Oxidative Stress :

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The molecular formula of (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone is , with a molecular weight of approximately 368.48 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, alongside a pyridine moiety that enhances its pharmacological properties.

Pharmaceutical Applications

-

Antidepressant Activity

- The piperazine structure is often associated with antidepressant properties. Studies have indicated that derivatives of piperazine can exhibit selective serotonin reuptake inhibition, making them potential candidates for treating depression and anxiety disorders. The incorporation of the tetrahydrofuran moiety may enhance the bioavailability and efficacy of the compound in the central nervous system .

-

Antitumor Properties

- Research has shown that compounds containing piperazine and pyridine rings can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For example, derivatives similar to (4-Phenethylpiperazin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanone have been evaluated for their ability to induce apoptosis in various cancer cell lines .

- Neuroprotective Effects

Case Studies

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Pharmacological Relevance

The compound shares structural similarities with several piperazine- and pyridine-based derivatives, as exemplified below:

Key Observations :

- Heterocyclic Moieties : The tetrahydrofuran-3-yloxy group introduces a chiral center and ether linkage, which could alter metabolic stability relative to triazole or morpholine derivatives .

- Methanone Linker: The ketone bridge is conserved across analogs, suggesting a role in maintaining conformational rigidity for target binding.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps may include:

- Piperazine functionalization : Alkylation of the piperazine ring with phenethyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 4-phenethyl substituent .

- Pyridine-tetrahydrofuran coupling : Formation of the ether linkage between the pyridine and tetrahydrofuran moieties via Mitsunobu or SN2 reactions, requiring anhydrous conditions and catalysts like DIAD/PPh₃ .

- Methanone bridge assembly : Use of coupling agents (e.g., EDC/HOBt) to link the piperazine and pyridine-tetrahydrofuran units .

Critical factors : Temperature control (±5°C), solvent polarity (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for nucleophilic steps) significantly impact yield .

Advanced: How can stereoselectivity in the tetrahydrofuran-3-yl ether linkage be optimized during synthesis?

Answer:

Stereoselectivity is achieved through:

- Chiral catalysts : Use of Sharpless asymmetric epoxidation or Jacobsen kinetic resolution to control the tetrahydrofuran ring’s 3-position configuration .

- Solvent effects : Polar aprotic solvents (e.g., THF) enhance stereochemical control during etherification .

- Computational guidance : DFT calculations predict transition states to refine reaction parameters, minimizing racemization .

Validation via chiral HPLC or X-ray crystallography is essential .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., piperazine CH₂ at δ 2.5–3.5 ppm, pyridine aromatic protons at δ 7.5–8.5 ppm) .

- HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm mass accuracy .

- IR spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and ether linkages (~1100 cm⁻¹) .

- X-ray crystallography : Resolves 3D structure and confirms stereochemistry .

Advanced: What strategies resolve discrepancies in biological activity data across in vitro assays?

Answer:

- Assay standardization : Normalize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce variability .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers due to solvent interference (e.g., DMSO >0.1% cytotoxicity) .

- Orthogonal validation : Cross-verify using SPR (binding affinity) and functional assays (cAMP inhibition) to reconcile conflicting results .

Basic: What solubility and stability considerations are critical for handling this compound?

Answer:

- Solubility : Moderately soluble in DMSO (>10 mM) and dichloromethane, but poorly in aqueous buffers. Pre-solubilization in DMSO followed by dilution in PBS (pH 7.4) is recommended .

- Stability : Degrades under prolonged light exposure; store at –20°C in amber vials. Monitor via HPLC for hydrolysis of the methanone bridge .

Advanced: How can computational modeling predict target interactions, and what experimental synergy is required?

Answer:

- Docking simulations : Use Schrödinger Suite or AutoDock Vina to model binding to GPCRs or kinases, focusing on piperazine’s H-bonding and tetrahydrofuran’s hydrophobic interactions .

- MD simulations : Assess binding stability over 100-ns trajectories, validated by mutagenesis (e.g., Ala-scanning of target residues) .

- Experimental synergy : Pair computational predictions with SPR (for kinetic data) and ITC (for thermodynamic profiling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.